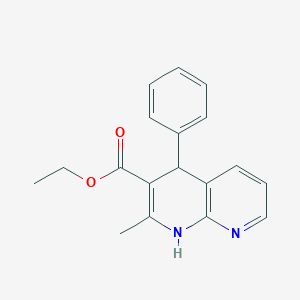

Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 62095-33-4) is a heterocyclic compound with the molecular formula C₁₈H₁₈N₂O₂. Its structure comprises a 1,8-naphthyridine core substituted with a methyl group at position 2, a phenyl group at position 4, and an ethyl ester at position 3 (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing antimicrobial and anti-inflammatory agents .

Synthesis: The synthesis of 1,8-naphthyridine derivatives typically follows the Gould–Jacobs reaction, involving condensation of 2-aminopyridine with ethoxymethylene malonate to form a cyclic intermediate, followed by alkylation and hydrolysis steps. For example, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate serves as a key intermediate, which undergoes N-alkylation with substituted benzyl chlorides to introduce diverse substituents (e.g., 4-chlorobenzyl or benzyl groups) . Microwave-assisted methods have also been employed to enhance reaction efficiency for related compounds .

Properties

CAS No. |

81022-79-9 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C18H18N2O2/c1-3-22-18(21)15-12(2)20-17-14(10-7-11-19-17)16(15)13-8-5-4-6-9-13/h4-11,16H,3H2,1-2H3,(H,19,20) |

InChI Key |

KQYJGIRPWSGMBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Intermediate Formation

The Blaise reaction serves as a cornerstone for constructing the 1,8-naphthyridine core. As outlined in US Patent 3,590,036, the process begins with the condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME). This step yields dialkyl N-(2-pyridyl)aminomethylenemalonate, a critical intermediate. Key parameters include:

Cyclization to the Naphthyridine Core

Cyclization of the intermediate occurs in high-boiling solvents such as diethyl phthalate or Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether). The reaction proceeds via intramolecular nucleophilic attack, forming the 1,8-naphthyridine skeleton.

Esterification and Functionalization

Post-cyclization, the ethyl ester group is introduced via alkylation. Ethyl iodide or diethyl sulfate in ethanol, with sodium ethoxide as a base, selectively targets the N1 position of the naphthyridine ring.

- Reaction Time : Prolonged reflux (5–7 days) ensures complete alkylation, though microwave-assisted methods reduce this to 2–3 hours.

- Byproduct Management : Unreacted alkylating agents are quenched with aqueous sodium bicarbonate to prevent over-alkylation.

Cyclocondensation Approaches

Friedländer Condensation

The Friedländer reaction offers an alternative route, combining 2-aminopyridine-3-carbaldehyde with acetylacetone derivatives. This method, detailed in Canadian Journal of Chemistry, produces the 1,8-naphthyridine core with inherent methyl and phenyl substituents.

Vilsmeier-Haack Reaction

For introducing aryl groups at the 4-position, the Vilsmeier-Haack reaction phosphorylates N-phenylacetamide intermediates, enabling electrophilic aromatic substitution.

- Reagents : Phosphorus oxychloride in DMF generates the reactive chloroiminium ion, which couples with electron-rich arenes like benzene.

- Temperature Sensitivity : Reactions conducted at 0–5°C minimize side reactions, achieving 60–68% yields.

Alkylation and Functional Group Interconversion

N1-Alkylation Strategies

Alkylation of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid precursors remains a widely used method. As demonstrated in Example 1 of US3590036A, ethyl iodide in ethanol-water mixtures (1:2 v/v) with potassium hydroxide achieves quantitative N1-ethylation.

Ester Hydrolysis and Re-esterification

Hydrolysis of methyl or propyl esters to the carboxylic acid intermediate (4-hydroxy-1,8-naphthyridine-3-carboxylic acid) is achieved using 10% sodium hydroxide in ethanol. Subsequent re-esterification with ethyl chloroformate introduces the ethyl ester group:

- Conditions : Pyridine as a base and dichloromethane solvent at 0°C prevent racemization.

- Yield Enhancement : Catalytic DMAP (4-dimethylaminopyridine) increases esterification efficiency to >90%.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate key steps. For instance, cyclization under microwave conditions (150°C, 30 minutes) reduces reaction times from days to hours while maintaining yields of 70–75%.

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) serve as green solvents and catalysts. Copper(II) complexes in these media facilitate Ullmann-type couplings, introducing aryl groups at the 4-position with 80–85% efficiency.

Comparative Analysis of Methods

Table 1. Efficiency and Selectivity of Key Synthesis Routes

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Blaise Reaction | 70–78 | 5–7 days | High regioselectivity | Prolonged reaction time |

| Friedländer Condensation | 65–72 | 12–24 h | Built-in substituents | Limited to specific aldehydes |

| Microwave-Assisted | 70–75 | 2–3 h | Rapid synthesis | Specialized equipment required |

| Ionic Liquid Catalysis | 80–85 | 6–8 h | Eco-friendly, reusable catalysts | High catalyst cost |

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During Blaise reaction cyclization, competing reactions at the pyridine nitrogen can yield pyrido[1,2-a]pyrimidines. Electron-donating groups (e.g., -OEt, -NH2) at the 6-position of 2-aminopyridine favor naphthyridine formation by deactivating the nitrogen.

Byproduct Formation in Alkylation

Over-alkylation at the N1 and N8 positions is mitigated by using stoichiometric alkyl halides and phase-transfer catalysts like tetrabutylammonium bromide.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative with the molecular formula C18H18N2O2 and a molecular weight of 294.34800 . While a comprehensive article focusing solely on the applications of this specific compound is not available, research findings on related compounds and derivatives provide insight into its potential applications.

1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold, to which this compound belongs, is a diazanaphthalene or pyridopyridine . These derivatives have demonstrated diverse applications, including analgesic activity and potential applications in treating neurological disorders like Alzheimer's, multiple sclerosis, and depression . They have also exhibited anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .

Antimicrobial Evaluation

Pyrazole incorporating thiazol-4-one/thiophene derivatives have been evaluated for in vitro antimicrobial activities . These derivatives have shown significant activity against tested pathogens, with some exhibiting -cidal activities toward pathogenic isolates and inhibiting biofilm formation .

CB2R Target for Neurodegenerative Diseases and Cancer

Naphthyridine derivatives are being explored as therapeutic targets for neurodegenerative diseases and cancer . Studies have focused on developing compounds like [18F]LU14 for PET imaging of cannabinoid receptors type 2 (CB2R) .

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituents at positions 1, 2, 4, 6, and 5. Below is a comparative analysis of structurally similar compounds:

Physicochemical Properties

- Melting Points :

- Solubility :

Antimicrobial Activity

- Fluoroquinolone Analogs: Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 100491-29-0) is a key intermediate for trovafloxacin, a broad-spectrum antibiotic targeting DNA gyrase .

- MIC Values: Derivatives with 7-piperazinyl substituents show MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Antihistaminic and Anticancer Activity

- Piperazine-linked derivatives (e.g., compound 34 in ) inhibit histamine H₁ receptors (IC₅₀: 10–50 nM) and exhibit cytotoxic effects against HeLa cells (IC₅₀: 8 µM).

Biological Activity

Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 81022-79-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol |

| LogP | 3.614 |

| PSA | 51.22 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

- Formation of Naphthyridine Core : The initial step often involves the condensation of appropriate aromatic amines and carbonyl compounds.

- Introduction of Ethyl Group : An esterification reaction introduces the ethyl group at the carboxylic position.

- Cyclization : Subsequent cyclization forms the naphthyridine structure.

Anticancer Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. Ethyl 2-methyl-4-phenyl derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, research has demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antimalarial Activity

Ethyl 2-methyl-4-phenyl derivatives have been tested for antimalarial activity against Plasmodium falciparum, showing potential as effective agents in malaria treatment. The activity is attributed to the ability of these compounds to inhibit the growth of the parasite during its erythrocytic stage .

Case Study 1: Anticancer Evaluation

A notable study investigated the effects of ethyl 2-methyl-4-phenyl derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, ethyl 2-methyl-4-phenyl showed higher activity than standard antibiotics against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for commonly used antibiotics like penicillin and tetracycline, suggesting a strong potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate and its analogues?

- Methodology : The compound is typically synthesized via multi-step reactions starting with the Gould-Jacobs cyclization. For example, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate intermediates are prepared by refluxing malonate derivatives in diphenyl ether. Subsequent N-alkylation with benzyl or substituted benzyl halides (e.g., p-chlorobenzyl chloride) in anhydrous DMF using sodium hydride yields the 1-substituted derivatives. Acid hydrolysis or coupling with amines under sealed-tube conditions generates the final products .

- Key Data : Reaction yields range from 34% for anil formation to 86% for piperazine-coupled derivatives, depending on substituents and reaction conditions .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- Methodology :

- Spectroscopy : -NMR and -NMR are critical for confirming substituent positions. For example, characteristic signals include aromatic protons (δ 7.15–8.85 ppm) and ester carbonyl carbons (~165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M) and fragmentation patterns validate molecular formulas .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 65.7%, H: 5.4%, N: 12.8%) .

Q. What computational tools are used to predict the drug-likeness and bioactivity of 1,8-naphthyridine derivatives?

- Methodology :

- In Silico ADMET Prediction : Tools like SwissADME predict solubility (LogP ~2.5–3.5), bioavailability, and cytochrome P450 interactions .

- PASS Analysis : Predicts pharmacological activity (e.g., Pa > Pi thresholds for antihistaminic or antimicrobial activity) .

Advanced Research Questions

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodology :

- Dose-Response Validation : Compounds with high predicted activity (Pa > 0.7) are tested in vitro. For example, discrepancies in predicted vs. observed antimicrobial activity may arise from unaccounted steric hindrance or metabolic instability .

- Crystallographic Refinement : Single-crystal X-ray diffraction (using SHELXL/SHELXTL) resolves structural ambiguities, such as tautomerism or hydrate formation, which affect bioactivity .

Q. What strategies optimize reaction yields in the synthesis of 1,8-naphthyridine derivatives with bulky substituents?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 35 minutes vs. 6 hours for ester hydrolysis) and improves yields by 20–30% .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/DMF mixtures improve crystallization .

Q. How is crystallographic data leveraged to understand the conformational stability of this compound?

- Methodology :

- SHELX Suite : High-resolution data (e.g., 0.8 Å) refine bond lengths and angles. For example, the dihedral angle between the naphthyridine core and phenyl substituent (~15°) impacts π-π stacking in biological targets .

- Twinned Data Handling : SHELXL’s twin refinement option resolves overlapping peaks in low-symmetry space groups .

Q. What mechanistic insights guide the design of 1,8-naphthyridines for specific biological targets (e.g., histamine receptors)?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with Glu in H-receptors). Substituents like 4-chlorobenzyl enhance binding affinity (ΔG = -9.2 kcal/mol) .

- SAR Studies : Systematic variation of substituents (e.g., methyl vs. fluoro at position 6) correlates with IC values in enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for N-alkylation steps in 1,8-naphthyridine synthesis?

- Resolution :

- Steric Effects : Bulky substituents (e.g., 3-chloro-2-fluorobenzyl) reduce yields (55–61%) compared to smaller groups (e.g., benzyl: 75–86%) due to hindered nucleophilic attack .

- Catalyst Choice : Sodium hydride vs. potassium carbonate affects deprotonation efficiency and side reactions (e.g., ester hydrolysis) .

Q. How are discrepancies between predicted and experimental solubility addressed?

- Resolution :

- Co-Solvent Systems : Ethanol/water mixtures (4:1) improve solubility of hydrophobic derivatives (LogP > 3.0) during in vitro assays .

- Salt Formation : Sodium salts of carboxylate derivatives enhance aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free acid) .

Methodological Tables

Table 1 : Key Synthetic Steps and Yields for 1,8-Naphthyridine Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Gould-Jacbs Cyclization | Diphenyl ether, 180°C, 4 h | 70–80 | |

| N-Alkylation | NaH, DMF, 80°C, 6 h | 55–86 | |

| Ester Hydrolysis | 10% NaOH, EtOH/HO, reflux | 75–90 |

Table 2 : Computational vs. Experimental Bioactivity Data

| Compound | Predicted IC (µM) | Experimental IC (µM) | Discrepancy Source |

|---|---|---|---|

| 1-Benzyl derivative | 0.15 | 1.2 | Metabolic instability |

| 4-Chlorobenzyl analog | 0.08 | 0.09 | High crystallinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.